{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE
Description
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-acetylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-6-3-4-7-17(13)11-20-18(22)12-24-19(23)16-9-5-8-15(10-16)14(2)21/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMCXENKYRCRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methylphenylmethanol with carbamoyl chloride to form the carbamoyl intermediate. This intermediate is then reacted with 3-acetylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in protecting amino groups through carbamate bond formation.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: An aroma compound with applications in the food industry.
Uniqueness
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.
Biological Activity
The compound {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-acetylbenzoate is a synthetic organic molecule notable for its unique structural features, which include a methylphenyl group, a carbamoyl moiety, and an acetylbenzoate fragment. This combination of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of This compound is CHNO. Its structure can be broken down as follows:
- Methylphenyl Group : Contributes to hydrophobic interactions and may influence the compound's binding affinity to biological targets.
- Carbamoyl Moiety : Often associated with increased stability and potential for hydrogen bonding.
- Acetylbenzoate Fragment : May enhance lipophilicity, affecting absorption and distribution in biological systems.
Therapeutic Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Many carbamoyl derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Acetylated compounds often possess anti-inflammatory properties, which may be relevant for treating conditions like arthritis.
- Analgesic Activity : Some derivatives are explored for their pain-relieving effects.
The biological activity of This compound can be hypothesized based on its structural components:
- Enzyme Inhibition : The carbamoyl group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The methylphenyl group could facilitate binding to specific receptors, influencing signaling pathways.
Computational Studies
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of compounds similar to This compound . These models correlate chemical structure with biological effects, aiding in the identification of promising candidates for further study.
Comparative Analysis
A comparative analysis with structurally related compounds provides insight into the potential biological activity of This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains phenyl and pyridine rings | Antagonist for mGluR5 |
| N-(4-Acetylphenyl)acetamide | Acetamide derivative with acetophenone | Analgesic properties |
| Benzamide | Simple amide structure | Antimicrobial activity |
| 3-Acetylbenzoic acid | Acetic acid derivative | Anti-inflammatory effects |
This table highlights how variations in structure can lead to different biological activities, underscoring the importance of structural features in pharmacological efficacy.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of carbamoyl derivatives found that compounds with similar structures to This compound exhibited significant activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing a strong correlation between hydrophobicity and antibacterial potency.
Study 2: Anti-inflammatory Effects
In another case study, researchers explored the anti-inflammatory effects of acetylated benzoates. The results indicated that these compounds significantly reduced inflammation markers in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting that This compound may possess similar therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-acetylbenzoate, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Esterification : React 3-acetylbenzoic acid with methanol under acidic conditions to form methyl 3-acetylbenzoate.
Carbamoylation : Introduce the carbamoyl group via reaction with 2-methylbenzyl isocyanate or a carbamoyl chloride derivative. Key parameters include:
- Temperature control (0–5°C for exothermic carbamoylation steps).
- Solvent selection (anhydrous DMF or THF to avoid side reactions).
- Stoichiometric ratios (1.2–1.5 equivalents of carbamoylating agent to ensure complete conversion).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms substitution patterns (e.g., acetyl resonance at δ ~2.6 ppm for CH₃, carbamoyl NH at δ ~8–9 ppm).
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates (e.g., unreacted 3-acetylbenzoate).
- FT-IR : Validates carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹ for ester and carbamate).
- Melting Point Analysis : Sharp melting points (±2°C) indicate crystallinity and purity .
Advanced Research Questions
Q. How do steric and electronic factors in the 2-methylphenyl group influence the reactivity of the carbamoyl moiety during derivatization reactions?
Methodological Answer:
- Steric Effects : The 2-methyl group hinders nucleophilic attack on the carbamoyl carbonyl, reducing reaction rates in bulky solvents (e.g., toluene vs. THF).
- Electronic Effects : Electron-donating methyl groups stabilize the carbamoyl intermediate, favoring electrophilic substitution at the para position.
- Experimental Validation :
Q. What computational modeling approaches are suitable for predicting the hydrolysis pathways of this compound under physiological conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for ester and carbamate hydrolysis.
- Molecular Dynamics (MD) : Simulates solvation effects in aqueous environments (pH 7.4).
- Key Insights :
Q. How can discrepancies in reported bioactivity data for this compound derivatives be systematically resolved?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability.
- Data Normalization : Adjust for lipophilicity (logP) and solubility differences using HPLC-derived partition coefficients.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies.
- Structural Confirmation : Re-synthesize disputed derivatives and validate via XRD or NOESY .
Q. What strategies optimize the stability of this compound in long-term storage for pharmacological studies?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis.
- Excipient Screening : Add stabilizers (e.g., trehalose or cyclodextrins) to aqueous formulations.
- Accelerated Stability Testing : Use Arrhenius modeling (40–60°C, 75% RH) to predict shelf life.
- Analytical Monitoring : Track degradation via UPLC-MS every 3–6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
